Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate: is an organic compound with the molecular formula C12H14BrNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromine atom and a pyrrolidine ring
Mechanism of Action
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the para position relative to the ester group.
Pyrrolidinylation: The brominated intermediate is then reacted with pyrrolidine under suitable conditions to replace the bromine atom with a pyrrolidin-1-yl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent substitution reactions, often using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
Chemistry: Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials.
Comparison with Similar Compounds
Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate: Unique due to the presence of both a bromine atom and a pyrrolidine ring.
Methyl 4-bromo-2-(morpholin-1-yl)benzoate: Similar structure but with a morpholine ring instead of pyrrolidine.
Methyl 4-bromo-2-(piperidin-1-yl)benzoate: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the pyrrolidine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-bromo-2-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)10-5-4-9(13)8-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKOAZINJASHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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